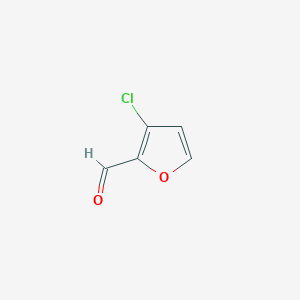

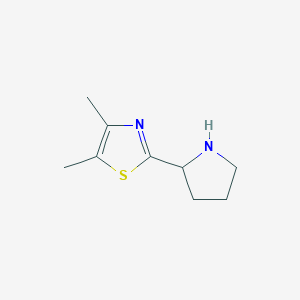

![molecular formula C9H14N2S B3199945 3-[(1,3-Thiazol-2-yl)methyl]piperidine CAS No. 1017215-27-8](/img/structure/B3199945.png)

3-[(1,3-Thiazol-2-yl)methyl]piperidine

Vue d'ensemble

Description

“3-[(1,3-Thiazol-2-yl)methyl]piperidine” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years . An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives . The process involves reacting 3-(Bromoacetyl)-4-hydroxy-6-methyl-2 H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of silica-supported tungstosilisic acid as a catalyst .Molecular Structure Analysis

Thiazoles are planar molecules characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . This aromaticity is evidenced by the 1 H-NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. For instance, they can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique

3-[(1,3-Thiazol-2-yl)methyl]piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Mécanisme D'action

Target of Action

The primary target of 3-[(1,3-Thiazol-2-yl)methyl]piperidine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins . This results in a reduction of inflammation and associated symptoms.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (182.29 for this compound ) can influence these properties.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to COX enzyme inhibition . This leads to a decrease in inflammation, making this compound potentially useful in the treatment of inflammatory conditions .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-[(1,3-Thiazol-2-yl)methyl]piperidine in lab experiments is its versatility. This compound can be easily synthesized and modified to produce derivatives with different pharmacological properties. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are many potential future directions for the study of 3-[(1,3-Thiazol-2-yl)methyl]piperidine. One potential direction is the development of derivatives with improved solubility and pharmacokinetic properties. Additionally, this compound could be studied for its potential use in the treatment of various diseases such as cancer and neurodegenerative disorders. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its pharmacological properties. Overall, the study of this compound holds great promise for the development of new drugs and therapies for a wide range of diseases.

Propriétés

IUPAC Name |

2-(piperidin-3-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h4-5,8,10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWNJEPOYONWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

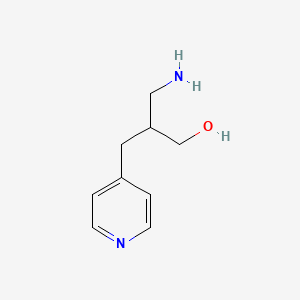

![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine](/img/structure/B3199882.png)

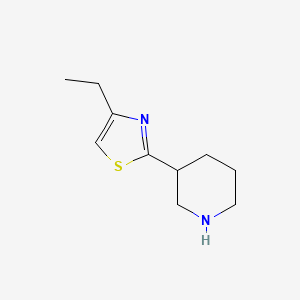

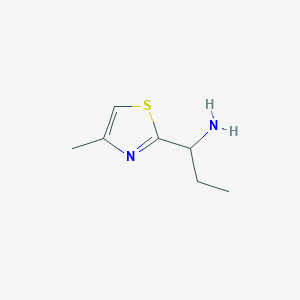

![3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B3199895.png)

![N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B3199917.png)

![3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199931.png)

![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol](/img/structure/B3199934.png)

![[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanamine](/img/structure/B3199953.png)

![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)